molecular formula C9H11N5 B13066258 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13066258
M. Wt: 189.22 g/mol
InChI Key: QGCUOXBHQRRQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-rich heterocycles in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction without significant loss of efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of pyridine and triazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-(2-pyridin-3-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c10-9-12-7-14(13-9)5-3-8-2-1-4-11-6-8/h1-2,4,6-7H,3,5H2,(H2,10,13)

InChI Key

QGCUOXBHQRRQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCN2C=NC(=N2)N

Origin of Product

United States

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